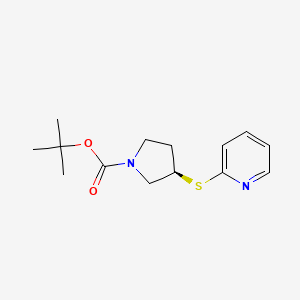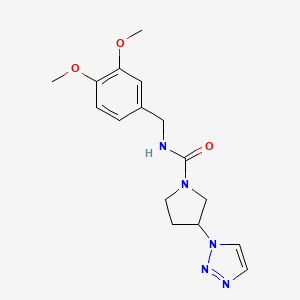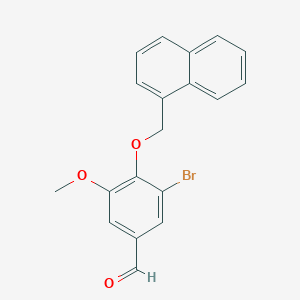
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, also known as BMNB, is a chemical compound that belongs to the benzaldehyde family. It is a unique chemical with the molecular formula C19H15BrO3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Bromo-4-methoxybenzaldehyde is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent . Another compound, 3-METHOXY-4-(1-NAPHTHYLMETHOXY)BENZALDEHYDE, can be synthesized from Vanillin and 1-Chloromethyl naphthalene .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a bromine atom, two methoxy groups, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core .Scientific Research Applications
Modular Synthesis of Polycyclic Aromatic Hydrocarbons
A study demonstrated the use of palladium-catalyzed cross-coupling reactions for synthesizing various polycyclic aromatic hydrocarbons, including derivatives similar to the compound of interest. This approach highlights the modular and versatile synthesis of complex aromatic structures for potential applications in organic electronics or pharmacology (Thomson et al., 2015).
Electronic Coupling in Mixed-Valence Systems
Research on mixed-valence systems involving organic compounds similar to 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde revealed insights into electronic interactions. This work contributes to the understanding of electronic communication in organic materials, which is critical for the development of molecular electronics and sensors (Lambert et al., 2005).
Synthesis of N-Aryl Hydrazones and Their Derivatives
A study explored the synthesis of N-aryl hydrazones and their thiazolidinone derivatives from compounds including 2-bromo-5-methoxy benzohydrazide, which shares structural similarities with the compound . These derivatives have been evaluated for their biological activities, suggesting potential applications in medicinal chemistry (Nandagokula et al., 2012).
Synthetic Process Improvement
Another research focused on improving the synthetic process of related compounds, demonstrating methodologies that could be applicable for the efficient synthesis of complex molecules like this compound. This study underscores the importance of optimization in chemical synthesis for enhancing yield and reducing environmental impact (Feng, 2002).
Synthesis and Characterization of Bioactive Molecules
Investigations into the synthesis and characterization of novel compounds containing lawsone, using halo-reagents, shed light on the diverse synthetic routes and potential bioactive applications of molecules structurally related to the compound of interest. These studies provide insights into the development of new therapeutic agents and diagnostic tools (Hassanien et al., 2022).
Properties
IUPAC Name |
3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOFVBLVKSVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

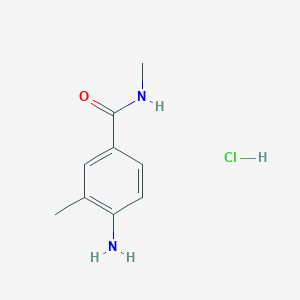
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)
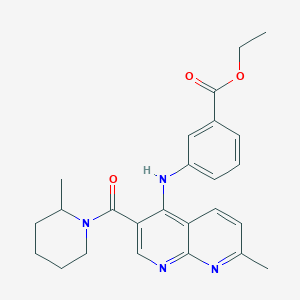
![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)

